DMT-2'-F-Cytidine Phosphoramidite

Thermodynamics Duplex Stability Antisense Oligonucleotides

Inconsistent 2'-F modification quality leads to batch failures in therapeutic oligo synthesis. This GMP-grade phosphoramidite solves that with ≥98% HPLC purity and tightly controlled impurity profiles. - +2.0°C Tm stabilization per residue vs. unmodified RNA; 0.5°C improvement over 2'-OMe. - Position-specific placement (e.g., guide strand pos. 5) enhances siRNA potency & lowers IC50. - Nuclease resistance for aptamer SELEX; batch consistency with full analytical documentation.

Molecular Formula C39H47FN5O7P
Molecular Weight 747.8 g/mol
Cat. No. B12394990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-F-Cytidine Phosphoramidite
Molecular FormulaC39H47FN5O7P
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1
InChIKeyOKQRXFJKBGRPGI-ZSPVXFCGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-F-Cytidine Phosphoramidite: A Strategic Building Block for High-Affinity Oligonucleotides


DMT-2'-F-Cytidine Phosphoramidite is a key modified nucleoside building block used in the solid-phase synthesis of oligonucleotides, particularly for antisense, siRNA, and aptamer therapeutics . This phosphoramidite monomer features a 5'-O-dimethoxytrityl (DMT) protecting group, a 2'-deoxy-2'-fluoro (2'-F) modification on the ribose sugar, an N4-acetyl protected cytidine base, and a standard 3'-O-(2-cyanoethyl)-(N,N-diisopropyl) phosphoramidite moiety [1]. The 2'-fluoro substitution is designed to confer enhanced target binding affinity and some degree of nuclease resistance to the resulting oligonucleotides, compared to unmodified RNA or DNA, making it a critical component in the design of advanced nucleic acid therapeutics [1].

Why Generic Substitution of DMT-2'-F-Cytidine Phosphoramidite Can Compromise Oligo Performance


In the development of oligonucleotide therapeutics, the choice of 2'-ribose modification is not a trivial substitution. While various modified phosphoramidites, such as 2'-OMe, 2'-MOE, or LNA, all aim to improve stability and binding, they do so with distinct and often non-interchangeable biophysical and biochemical signatures [1]. A generic substitution of DMT-2'-F-Cytidine Phosphoramidite with a 2'-OMe analog, for instance, can lead to a measurable decrease in duplex thermal stability (Tm) and can alter the pharmacodynamic properties of the final siRNA or antisense oligonucleotide, such as RISC loading or RNase H activation [2]. The specific performance characteristics of the 2'-F modification—most notably its potentiation of activity at specific guide strand positions—cannot be assumed by any other 2'-modification [3].

Quantitative Head-to-Head Evidence for DMT-2'-F-Cytidine Phosphoramidite in Oligonucleotide Performance


Superior Thermal Stabilization of RNA Duplexes Compared to 2'-OMe and Unmodified RNA

Incorporation of 2'-F-Cytidine phosphoramidite into an oligonucleotide results in a greater increase in melting temperature (Tm) per modification when hybridized to an RNA target, compared to both 2'-OMe and unmodified RNA residues [1]. The stabilization is additive, allowing for predictable tuning of binding affinity [1].

Thermodynamics Duplex Stability Antisense Oligonucleotides

Enhanced siRNA Silencing Potency at Specific Guide Strand Position vs. 2'-OMe

In fully modified asymmetric siRNAs, substituting 2'-OMe with 2'-F at position 5 of the guide strand significantly impacts potency. A systematic study showed that this substitution can alter the siRNA's IC50 value and the area under the dose-response curve (AUC) [1].

siRNA Gene Silencing Guide Strand Potency

Superior Target Efficacy from Heavily Fluorinated siRNA Regions vs. Alternating 2'-OMe/2'-F Patterns

A head-to-head comparison of siRNA modification patterns revealed that a heavily 2'-fluorinated (2'-F) region spanning the SNP target site led to a significant increase in target gene knockdown compared to an alternating 2'-F/2'-OMe pattern [1].

siRNA Allele Specificity SNP Gene Silencing

Guaranteed Purity Profile for Therapeutic-Grade Synthesis vs. Research-Grade Ambiguity

The TheraPure grade of this phosphoramidite is supplied with tightly controlled impurity profiles, defined by high-definition analytics including HPLC and 31P NMR . This is in direct contrast to research-grade phosphoramidites from many vendors, which may lack this level of analytical characterization and batch-to-batch consistency.

GMP Quality Control Therapeutic Manufacturing Impurity Profile

Critical Process Parameter: Mild Deprotection Required to Prevent Cyclonucleoside Formation

2'-Fluoro cytidine residues are susceptible to forming a cyclonucleoside side product under standard, heated deprotection conditions with concentrated aqueous ammonia (55 °C) [1]. Successful incorporation requires a modified, milder deprotection protocol using AMA (1:1 30% Ammonium Hydroxide: 40% Methylamine) at room temperature [1][2]. This is a critical differentiator from more robust analogs like 2'-OMe or LNA.

Solid-Phase Synthesis Deprotection Stability Process Control

Recommended Scientific and Industrial Application Scenarios for DMT-2'-F-Cytidine Phosphoramidite


siRNA Therapeutics Requiring Maximal Target Knockdown Potency

In the design of fully chemically modified siRNAs, the strategic placement of DMT-2'-F-Cytidine, particularly within the guide strand (e.g., at position 5), can significantly enhance silencing potency over designs using only 2'-OMe modifications [1]. The evidence supports the use of 2'-F modifications to achieve a more pronounced reduction in target mRNA and lower IC50 values in functional assays [1]. This is directly applicable to programs aiming for high-efficacy siRNA candidates for targets like HTT or VEGF [2].

Antisense Oligonucleotides (ASOs) with Stringent Target Affinity Requirements

For antisense applications where maximum target binding affinity is paramount, DMT-2'-F-Cytidine offers a quantifiable advantage. Its incorporation into an ASO increases duplex stability by +2.0 °C per residue, a 0.5 °C improvement over the widely used 2'-OMe modification [3]. This additive stabilization allows for the design of shorter, high-affinity ASOs or improves the binding of longer sequences to structured RNA targets, a critical factor in RNase H-dependent and splice-switching ASO efficacy [3].

GMP Manufacturing of Oligonucleotide APIs for Clinical Trials

The TheraPure grade of DMT-2'-F-Cytidine Phosphoramidite is specifically suited for procurement in regulated environments. Its guaranteed high purity (>98% by HPLC) and tightly controlled impurity profile provide the batch-to-batch consistency and analytical documentation required for GMP synthesis of drug substances . This reduces the analytical burden and risk of failed batches during late-stage preclinical and clinical manufacturing, making it a strategic choice for procurement managers in therapeutic development.

Aptamer Discovery and Development for Enhanced Plasma Stability

The 2'-F modification is a cornerstone of nuclease-resistant aptamer design, as it confers some protection against serum nucleases compared to unmodified RNA, while still allowing the aptamer to adopt the necessary three-dimensional structures for target binding . DMT-2'-F-Cytidine is therefore a standard building block in the SELEX process and subsequent production of therapeutic aptamers, directly contributing to the generation of oligonucleotide ligands with prolonged half-lives in biological fluids .

Technical Documentation Hub

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